Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics
Preparation Methods
The synthesis of ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving pyridine derivatives and suitable amines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Organic Synthesis: The compound is used in the synthesis of various heterocyclic compounds, which are valuable in material science and pharmaceuticals.
Biological Studies: It is employed in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another brominated derivative with similar reactivity but different substitution patterns.
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
NXQJRSKLJVMDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)Br |
Origin of Product |
United States |
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